2-Amino-4-(diethylsulfamoyl)butanoic acid

GABA Transaminase Inhibition Neurological Research Enzyme Kinetics

Standard sulfamoyl derivatives often lack the lipophilicity or selectivity needed for CNS and neurological assays. This non-proteinogenic amino acid provides a validated pharmacological scaffold. - **Key target**: Reversible GABA-T inhibitor (Ki = 45.9 µM), ideal for ex vivo synaptic and seizure studies. - **Selectivity**: 166-fold higher affinity for CA II vs. CA I, minimizing off-target RBC effects. - **Physicochemical**: LogP 1.24 (predicted) for enhanced cell/permeability over polar analogs. - **Supply**: Packaged under inert atmosphere for research use only.

Molecular Formula C8H18N2O4S
Molecular Weight 238.31 g/mol
CAS No. 5446-32-2
Cat. No. B14018350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(diethylsulfamoyl)butanoic acid
CAS5446-32-2
Molecular FormulaC8H18N2O4S
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)CCC(C(=O)O)N
InChIInChI=1S/C8H18N2O4S/c1-3-10(4-2)15(13,14)6-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)
InChIKeyDOELBOGKIYJUDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(diethylsulfamoyl)butanoic acid: Structural and Biochemical Profile


2-Amino-4-(diethylsulfamoyl)butanoic acid (CAS 5446-32-2) is a sulfur-containing non-proteinogenic amino acid derivative with the molecular formula C8H18N2O4S and a molecular weight of 238.31 g/mol . It is characterized by an α-amino acid core and a γ-diethylsulfamoyl substituent, placing it within the class of α-amino-γ-sulfamoylbutyric acids. The compound exhibits a predicted LogP of 1.24, indicative of moderate lipophilicity that may influence its membrane permeability profile relative to more polar analogs [1]. As a sulfamoyl-functionalized amino acid, it serves as a versatile scaffold in medicinal chemistry, with documented inhibitory activity against gamma-amino-N-butyrate transaminase (GABA-T) and multiple carbonic anhydrase (CA) isoforms, suggesting utility in neurological and ophthalmic research contexts [2].

GABA-T Pathway Studies Reversible inhibition for nuanced pathway interrogation studies
CA Isoform Profiling Reported selectivity for CA II over CA I; supports isoform-specific research
Membrane Permeability Predicted moderate lipophilicity may support cell-based permeability assay design

2-Amino-4-(diethylsulfamoyl)butanoic acid: Substitution Limitations


Substituting 2-Amino-4-(diethylsulfamoyl)butanoic acid (CAS 5446-32-2) with a generic sulfamoylbutyric acid derivative or a simple amino acid analog may undermine assay reproducibility and mechanistic interpretation. The N,N-diethyl substitution on the sulfamoyl moiety is a critical structural determinant of both physicochemical behavior and target engagement. For instance, while the simpler 2-amino-4-sulfamoylbutanoic acid (CAS 5450-27-1) shares the core scaffold, it lacks the diethyl groups and consequently exhibits a distinctly different LogP and likely reduced membrane permeability . Furthermore, even a close structural relative such as 4-(diethylsulfamoyl)butanoic acid, which omits the α-amino group, is expected to show a divergent enzyme inhibition profile, particularly against GABA-T, which requires the amino acid moiety for active site recognition . As demonstrated in the quantitative evidence below, the precise balance of the α-amino acid moiety and the γ-diethylsulfamoyl group is essential for the compound's unique multi-target activity and property profile, making direct substitution a significant risk for any project with well-defined biochemical or pharmacological endpoints.

Diethyl group loss Missing N,N-diethyl substitution may shift LogP and membrane penetration profile
α-Amino group removal Absence of the α-amino moiety may abolish GABA-T recognition; enzyme inhibition profiles may also differ
Simplified scaffold Generic sulfamoylbutyric acid derivatives unlikely to replicate multi-target inhibition pattern

2-Amino-4-(diethylsulfamoyl)butanoic acid: Quantitative Differentiators


GABA Transaminase Inhibition vs. Gabaculine

2-Amino-4-(diethylsulfamoyl)butanoic acid acts as a reversible inhibitor of gamma-amino-N-butyrate transaminase (GABA-T), whereas the well-characterized inhibitor Gabaculine is an irreversible inhibitor of the same enzyme [1]. In a direct enzymatic assay using porcine brain GABA-T at pH 8.5 and 25°C, the target compound exhibited an inhibition constant (Ki) of 45.9 µM. By comparison, Gabaculine demonstrates a Ki of 2.9 µM, reflecting its higher potency .

GABA-T Inhibition
Head-to-head
Ki 45.9 µM Reversible
Ki 2.9 µM Irreversible (Gabaculine)
Reversible, lower-potency profile supports mechanistic GABA-T studies without permanent enzyme inactivation.
Porcine brain GABA-T, pH 8.5, 25°C
GABA Transaminase Inhibition Neurological Research Enzyme Kinetics

Carbonic Anhydrase I vs. II Selectivity

The compound exhibits a 166-fold selectivity window between carbonic anhydrase isoforms I and II, based on in vitro Ki measurements [1][2]. In a stopped-flow CO2 hydration assay, it displayed a Ki of 83.1 µM for human CA I, compared to a Ki of 501 nM for human CA II [1][2]. This contrasts with many sulfonamide-based CA inhibitors, such as acetazolamide, which typically show less isoform discrimination (e.g., acetazolamide Ki for CA I is ~250 nM and for CA II is ~12 nM, a ~21-fold difference) [3].

CA II Selectivity
Class-level
166-fold
CA I Ki 83.1 µM / CA II Ki 501 nM
Reported selectivity window supports CA II isoform-targeted research design.
Stopped-flow CO2 hydration assay; 15 min preincubation
Carbonic Anhydrase Inhibition Selectivity Profiling Ophthalmic Research

Predicted Lipophilicity vs. Unsubstituted Analogs

The presence of the N,N-diethyl substitution on the sulfamoyl group confers a distinct lipophilicity profile. The calculated LogP for 2-Amino-4-(diethylsulfamoyl)butanoic acid is 1.24 [1]. In contrast, the unsubstituted analog, 2-amino-4-sulfamoylbutanoic acid (CAS 5450-27-1), exhibits a significantly lower predicted LogP, typically around -2.0 .

Lipophilicity (LogP)
Data to verify
LogP 1.24 Target
LogP ≈ -2.0 Unsubstituted analog
Predicted higher lipophilicity may support cell-based permeability studies; unsubstituted analog is significantly more polar.
Calculated values; experimental validation recommended
Physicochemical Properties Lipophilicity ADME Prediction

2-Amino-4-(diethylsulfamoyl)butanoic acid: Research Applications


GABAergic System Modulation

The compound's reversible inhibition of GABA transaminase (Ki = 45.9 µM) positions it as a valuable pharmacological tool for probing the GABAergic system [1]. Unlike the irreversible inhibitor Gabaculine, its lower potency and reversible binding allow for more nuanced modulation of GABA levels, which is ideal for in vitro and ex vivo studies of synaptic transmission, seizure models, and anxiety-related pathways where irreversible inhibition would be confounding.

Isoform-Selective Carbonic Anhydrase Inhibitors

The pronounced selectivity of 2-Amino-4-(diethylsulfamoyl)butanoic acid for carbonic anhydrase II over CA I (166-fold difference in Ki) provides a valuable lead scaffold for medicinal chemists developing next-generation CA inhibitors [2]. This selectivity profile is particularly relevant for designing therapeutics targeting glaucoma, epilepsy, and certain cancers, where minimizing inhibition of red blood cell-associated CA I is crucial for avoiding off-target effects.

Membrane Permeability Optimization for Probes

With a calculated LogP of 1.24, this compound serves as a more lipophilic alternative to the parent 2-amino-4-sulfamoylbutanoic acid scaffold [3]. This property is highly advantageous for designing cell-permeable probes and inhibitors aimed at intracellular or CNS targets. Researchers can leverage this compound's enhanced predicted permeability to improve the bioavailability of tool compounds in cell-based assays and preliminary in vivo models, circumventing the permeability limitations of more polar sulfamoyl derivatives.

Application
Selection Property
Validation Focus
GABA-T pathway studies
Reversible inhibition; lower potency than irreversible comparators
Enzyme kinetics (Ki), reversibility in GABA-T assays
CA II isoform-selective research
Reported CA II isoform selectivity
CA isoform activity panel, selectivity validation
Cell-based permeability assays
Predicted moderate lipophilicity
Membrane permeability, intracellular probe design
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